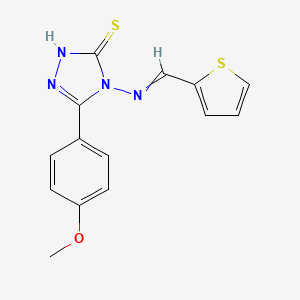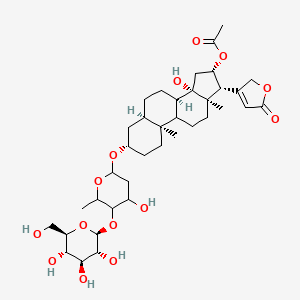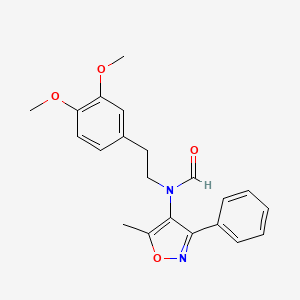
N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide is a synthetic organic compound that belongs to the class of formamides It is characterized by the presence of a phenethyl group substituted with two methoxy groups, an isoxazole ring with a phenyl and a methyl group, and a formamide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction, where the 3,4-dimethoxyphenethylamine reacts with an appropriate electrophile.
Formamide Formation: The final step involves the formation of the formamide group by reacting the intermediate with formic acid or a formylating agent under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the formamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Products may include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)carbamate: Contains a carbamate group instead of a formamide group.
Uniqueness: N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide is unique due to the specific combination of functional groups and the presence of both the isoxazole ring and the formamide group. This combination may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)formamide |
InChI |
InChI=1S/C21H22N2O4/c1-15-21(20(22-27-15)17-7-5-4-6-8-17)23(14-24)12-11-16-9-10-18(25-2)19(13-16)26-3/h4-10,13-14H,11-12H2,1-3H3 |
InChI 键 |
IGHYFSXWMCFCNO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)N(CCC3=CC(=C(C=C3)OC)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B14088134.png)

![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)
![6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one](/img/structure/B14088154.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088161.png)
![N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide](/img/structure/B14088166.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B14088169.png)
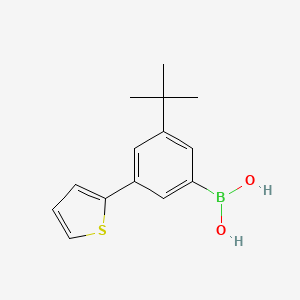
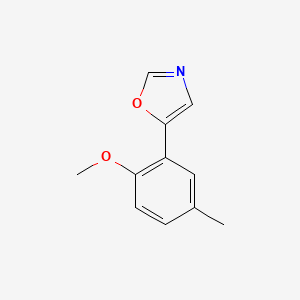
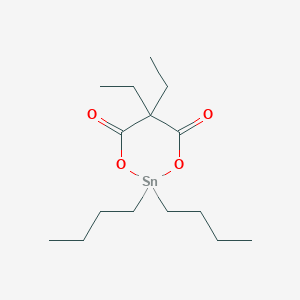
![4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088200.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088205.png)
